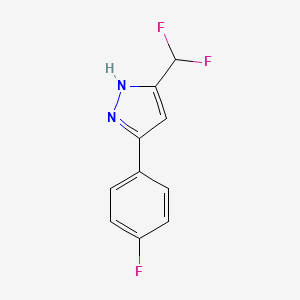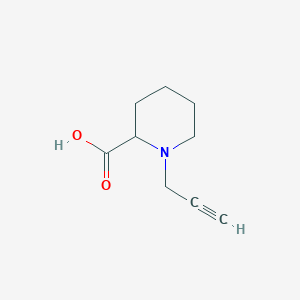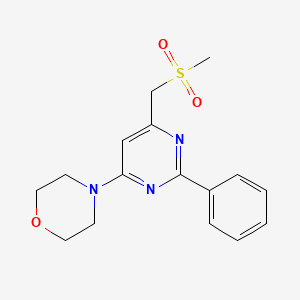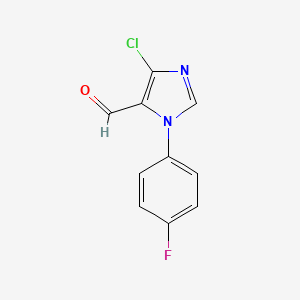
3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Fluorophenyl groups and difluoromethyl groups are commonly used in medicinal chemistry due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of a similar compound, “(3-(Difluoromethyl)-4-fluorophenyl)boronic acid”, has been reported. It has a molecular weight of 189.93 and its InChI code is 1S/C7H6BF3O2/c9-6-2-1-4 (8 (12)13)3-5 (6)7 (10)11/h1-3,7,12-13H .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole” are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 3-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : 3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized using different techniques, such as condensation of chalcones with hydrazine hydrate and reactions involving acylsilanes and perfluoroorganometallic reagents. These synthesis methods are important for creating various pyrazole compounds for further study and potential applications (Loh et al., 2013); (Bouillon et al., 2001).
Crystal Structures : Research on the crystal structures of this compound has revealed different molecular arrangements and angles formed between the pyrazole and the fluoro-substituted rings. Understanding these structures is essential for predicting and manipulating the compound's physical and chemical properties (Yamuna et al., 2014).
Chemical Reactivity and Applications
Heteroleptic Cyclometalated Complexes : Derivatives of this compound have been used to create heteroleptic cyclometalated iridium(III) complexes. These complexes exhibit blue phosphorescence at room temperature, which could be significant for the development of new materials in photonics and display technologies (Yang et al., 2005).
Diels–Alder Reactivity : Studies on the Diels–Alder reactivity of fluorinated pyrazoles, including this compound derivatives, have shown their potential use in 'click' chemistry. This chemistry is crucial for synthesizing new compounds, including pharmaceuticals and polymers (Abularrage et al., 2020).
Antimicrobial Activity : Some pyrazole derivatives, including those similar to this compound, have been found to exhibit antimicrobial properties. This suggests potential for development into antimicrobial agents (Ragavan et al., 2010).
Computational and Spectroscopic Analysis
Computational Studies : Computational methods have been employed to understand the reactivity and pharmaceutical potential of pyrazole derivatives. These studies include density functional theory calculations, molecular dynamics simulations, and molecular docking, providing insights into the stability and possible pharmaceutical applications of these compounds (Thomas et al., 2018).
Spectroscopic Properties : The infrared spectrum and structural properties of pyrazole derivatives have been extensively studied, providing crucial information about their molecular structure and potential applications in materials science (Mary et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-3-(4-fluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-7-3-1-6(2-4-7)8-5-9(10(12)13)15-14-8/h1-5,10H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTHTBWXILYYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)



![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752577.png)
![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)

![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)
![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)

